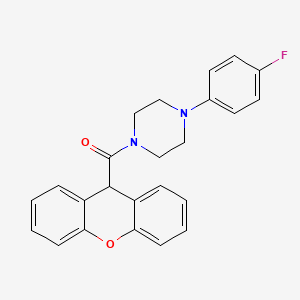

1-(4-Fluorophenyl)-4-(9H-xanthene-9-carbonyl)piperazine

Description

1-(4-Fluorophenyl)-4-(9H-xanthene-9-carbonyl)piperazine is a synthetic piperazine derivative featuring a 4-fluorophenyl group at the 1-position and a xanthene-9-carbonyl moiety at the 4-position of the piperazine ring. The xanthene group, a tricyclic aromatic system, introduces significant steric bulk and lipophilicity, while the fluorophenyl substituent contributes electronic effects (e.g., enhanced binding via π-π interactions) and metabolic stability.

Properties

Molecular Formula |

C24H21FN2O2 |

|---|---|

Molecular Weight |

388.4 g/mol |

IUPAC Name |

[4-(4-fluorophenyl)piperazin-1-yl]-(9H-xanthen-9-yl)methanone |

InChI |

InChI=1S/C24H21FN2O2/c25-17-9-11-18(12-10-17)26-13-15-27(16-14-26)24(28)23-19-5-1-3-7-21(19)29-22-8-4-2-6-20(22)23/h1-12,23H,13-16H2 |

InChI Key |

FLUYFUBGKLUEJR-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-4-(9H-xanthene-9-carbonyl)piperazine typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives and suitable nucleophiles.

Attachment of the Xanthene Carbonyl Group: The xanthene carbonyl group can be attached through acylation reactions using xanthene derivatives and acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-4-(9H-xanthene-9-carbonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate for various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-(9H-xanthene-9-carbonyl)piperazine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.

Comparison with Similar Compounds

Piperazine Derivatives with Xanthene Moieties

- 1-Methyl-4-(9H-xanthen-9-ylcarbonyl)piperazine (CAS 50507-10-3) Structure: Substituted with a methyl group (1-position) and xanthene-9-carbonyl (4-position). Properties: Molecular formula C₁₉H₂₀N₂O₂; molar mass 308.37 g/mol. Applications: Not well-documented, but serves as a reference for xanthene-piperazine hybrids .

Piperazine-Benzamide Analogs (Dopamine Receptor Ligands)

- SC211 (ChEMBL329228)

- Compound [18] () Structure: 1-(3-((4-Fluorophenyl)thio)propyl)-4-(4-(trifluoromethyl)phenyl)piperazine. Key Differences: Thioether linker and trifluoromethylphenyl group. Activity: Atypical antipsychotic activity with low Tanimoto similarity (0.19), indicating a novel scaffold .

Fluorophenyl-Piperazine Therapeutics

- Flunarizine Dihydrochloride

- GBR-12909

Acetylcholinesterase (AChE) Inhibitors

Sigma Receptor Ligands

- α-(4-Fluorophenyl)-4-(5-Fluoro-2-pyrimidinyl)-1-piperazine Butanol Structure: Fluorophenyl and pyrimidinyl substituents. Activity: Enhances NMDA-stimulated dopamine release via sigma receptor interactions .

Structural and Functional Analysis

Substituent Effects on Bioactivity

- Fluorophenyl Group : Enhances binding affinity through halogen bonding and metabolic stability (e.g., flunarizine, GBR-12909) .

- Comparison with Methyl/Chloro Analogs : Methyl groups (e.g., CAS 50507-10-3) reduce electronic effects, while chloro substituents (e.g., SC211) increase receptor selectivity .

Pharmacokinetic Considerations

- LogP and Solubility : Xanthene-containing derivatives likely exhibit higher LogP values than benzamide or thiazole analogs, impacting bioavailability.

- Metabolic Stability : Fluorine atoms in the 4-fluorophenyl group mitigate oxidative metabolism, as seen in flunarizine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.